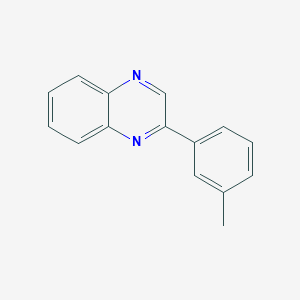
2-(m-Tolyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl)quinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a quinoxaline core with a methyl-substituted phenyl group (m-tolyl) attached to the second position of the quinoxaline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)quinoxaline can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds. For example, the reaction of 1,2-diaminobenzene with m-tolualdehyde under acidic conditions can yield this compound. Another method involves the cyclization of o-phenylenediamine with m-tolylglyoxal in the presence of a catalyst such as titanium silicate-1 in methanol at room temperature .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often involves scalable and efficient methods. One such method is the acid-catalyzed condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds in the presence of catalysts like molecular iodine or cerium ammonium nitrate. These reactions can be carried out under reflux conditions in solvents such as ethanol or acetic acid .
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Tolyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: Oxidation of quinoxalines can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalines to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(m-Tolyl)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a kinase inhibitor.
Industry: Utilized in the development of organic semiconductors, dyes, and electroluminescent materials.
Mecanismo De Acción
The mechanism of action of 2-(m-Tolyl)quinoxaline involves its interaction with various molecular targets and pathways. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with different pharmacological properties.
Phthalazine: Another isomer with distinct chemical behavior and applications.
Uniqueness
2-(m-Tolyl)quinoxaline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the m-tolyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Propiedades
Fórmula molecular |
C15H12N2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)quinoxaline |
InChI |
InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)15-10-16-13-7-2-3-8-14(13)17-15/h2-10H,1H3 |
Clave InChI |
MZHYIKYBJOJGLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


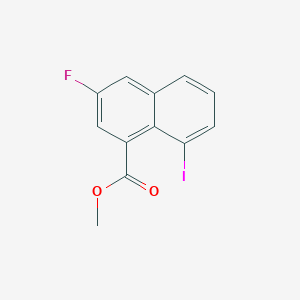
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
![2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B12839835.png)
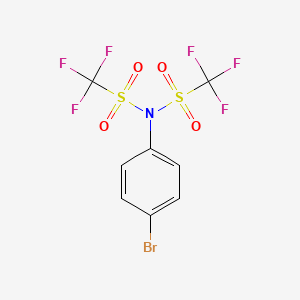

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)
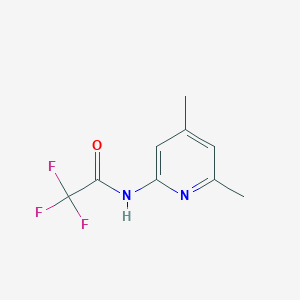

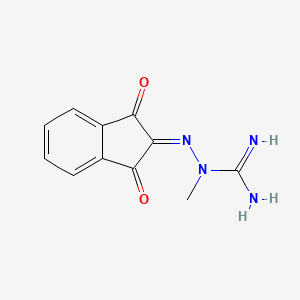
![tert-Butyl 7-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12839876.png)

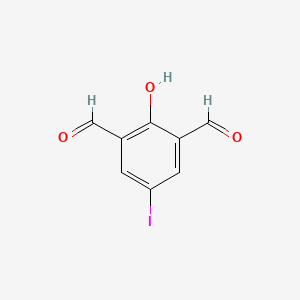

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
